Cas no 32003-14-8 (4-Benzyl-1(2H)-phthalazinone)

4-Benzyl-1(2H)-phthalazinone is a heterocyclic organic compound featuring a phthalazinone core substituted with a benzyl group at the 4-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. Its rigid aromatic framework and functional group compatibility make it valuable for constructing complex scaffolds in medicinal chemistry. The compound exhibits stability under standard handling conditions, facilitating its use in diverse synthetic applications. Researchers may leverage its electrophilic and nucleophilic sites for further derivatization, enabling the development of novel compounds with tailored properties. Its well-defined crystalline form ensures consistent purity for analytical and synthetic purposes.
4-Benzyl-1(2H)-phthalazinone structure
4-Benzyl-1(2H)-phthalazinone structure
商品名:4-Benzyl-1(2H)-phthalazinone
CAS番号:32003-14-8
MF:C15H12N2O
メガワット:236.26858
MDL:MFCD00139376
CID:1076020
PubChem ID:616651

4-Benzyl-1(2H)-phthalazinone 化学的及び物理的性質

名前と識別子

    • 4-Benzylphthalazin-1(2H)-one
    • 4-Benzyl-1(2H)-phthalazinone
    • 4-benzyl-phthalazin-1-one
    • 1,2-dihydro-4-benzyl-1-phthalazinone
    • 4-Benzyl-1-phthalazinone
    • 4-benzylphthalaz-1-one
    • AC1LDDNC
    • AC1Q6GZZ
    • benzylphthalazinone
    • ChemDiv2_000142
    • phthalazinone, 1
    • 4-Benzyl-1(2H)-phthalazinone #
    • SCHEMBL863462
    • CHEMBL66761
    • SMR000135223
    • 4-Benzyl-1,2,-dihydro-1-oxophthalazine
    • 7D-022
    • 4-(Phenylmethyl)-1(2H)-phthalazinone
    • A875744
    • UNII-LL8JLO3GTI
    • TQP1576
    • 4-Benzyl-1-phthalazinol
    • HMS2379K10
    • STL321129
    • PD182081
    • CS-0090876
    • 4-Benzyl-2H-phthalazin-1-one
    • SR-01000394497
    • Cambridge id 5241846
    • 4-benzyl-phthalazone
    • MLS000530246
    • D74980
    • J-514509
    • LL8JLO3GTI
    • 32003-14-8
    • HMS1369G10
    • 4-(Phenylmethyl)-2H-phthalazin-1-one
    • CCG-103375
    • Oprea1_151142
    • AB00076426-01
    • DTXSID30346948
    • DA-21365
    • 4-benzyl-1,2-dihydrophthalazin-1-one
    • AKOS002252562
    • Oprea1_623913
    • SR-01000394497-1
    • SCHEMBL24733360
    • MFCD00139376
    • CBDivE_015258
    • BDBM27660
    • 1(2H)-Phthalazinone, 4-(phenylmethyl)-
    • AE-848/32006009
    • MDL: MFCD00139376
    • インチ: InChI=1S/C15H12N2O/c18-15-13-9-5-4-8-12(13)14(16-17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
    • InChIKey: JUCCMEHWBGPJKS-UHFFFAOYSA-N
    • ほほえんだ: O=C1NN=C(CC2=CC=CC=C2)C3=C1C=CC=C3

計算された属性

  • せいみつぶんしりょう: 236.09506
  • どういたいしつりょう: 236.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 41.46

4-Benzyl-1(2H)-phthalazinone セキュリティ情報

  • 危険レベル:IRRITANT

4-Benzyl-1(2H)-phthalazinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
056311-1g
4-Benzyl-1(2H)-phthalazinone
32003-14-8 >95%
1g
2453.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
056311-500mg
4-Benzyl-1(2H)-phthalazinone
32003-14-8 >95%
500mg
1917.0CNY 2021-07-13
TRC
B412395-50mg
4-Benzyl-1(2H)-phthalazinone
32003-14-8
50mg
$ 50.00 2022-06-07
abcr
AB268909-25 g
4-Benzyl-1(2H)-phthalazinone, 95%; .
32003-14-8 95%
25 g
€1,638.60 2023-07-20
Apollo Scientific
OR33063-25g
4-Benzyl-1,2-dihydrophthalazin-1-one
32003-14-8 95%
25g
£1356.00 2025-02-20
abcr
AB268909-1 g
4-Benzyl-1(2H)-phthalazinone, 95%; .
32003-14-8 95%
1 g
€187.10 2023-07-20
abcr
AB268909-250mg
4-Benzyl-1(2H)-phthalazinone, 95%; .
32003-14-8 95%
250mg
€78.90 2024-04-17
abcr
AB268909-1g
4-Benzyl-1(2H)-phthalazinone, 95%; .
32003-14-8 95%
1g
€92.30 2024-04-17
abcr
AB268909-5g
4-Benzyl-1(2H)-phthalazinone, 95%; .
32003-14-8 95%
5g
€128.60 2025-02-13
1PlusChem
1P00CQ8C-5g
4-Benzyl-1(2H)-phthalazinone
32003-14-8 95%
5g
$58.00 2025-02-26

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